SNX-7081

Overview

Description

SNX-7081 is a novel small molecule inhibitor of heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in the stabilization and function of various client proteins, many of which are involved in cancer cell growth and survival. This compound has shown promising results in preclinical studies, particularly in its ability to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .

Preparation Methods

The synthesis of SNX-7081 involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to heat shock protein 90. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and functional group modifications .

Chemical Reactions Analysis

SNX-7081 undergoes various chemical reactions, primarily involving its interaction with heat shock protein 90 and other cellular proteins. The compound is known to inhibit the function of heat shock protein 90 by binding to its active site, leading to the destabilization and degradation of client proteins. This inhibition results in the induction of apoptosis in cancer cells. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate the synthesis and modification of the compound .

Scientific Research Applications

SNX-7081 has been extensively studied for its potential applications in cancer therapy. It has shown significant efficacy in inducing apoptosis in various cancer cell lines, including chronic lymphocytic leukemia, breast cancer, and lung cancer. The compound has also been shown to enhance the sensitivity of cancer cells to other chemotherapeutic agents, such as fludarabine nucleoside, by inhibiting DNA repair mechanisms and inducing DNA damage .

Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines and reduce the activity of protein kinases involved in inflammatory signaling pathways .

Mechanism of Action

The primary mechanism of action of SNX-7081 involves the inhibition of heat shock protein 90. By binding to the active site of heat shock protein 90, this compound disrupts the chaperone function of the protein, leading to the destabilization and degradation of its client proteins. This disruption results in the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation and survival pathways .

The compound also enhances the efficacy of other chemotherapeutic agents by inhibiting DNA repair mechanisms and inducing DNA damage. This synergistic effect is particularly beneficial in the treatment of cancers with mutations in the p53 pathway, which are often resistant to conventional therapies .

Comparison with Similar Compounds

SNX-7081 is closely related to another heat shock protein 90 inhibitor, SNX-2112. Both compounds share a similar core structure, but this compound has a side chain of indole instead of indazole, which enhances its binding affinity to heat shock protein 90. Compared to SNX-2112, this compound has shown more potent effects on cell apoptosis and the downregulation of heat shock protein 90 client proteins in various cancer cell lines .

Other similar compounds include 17-AAG and EC141, which are also heat shock protein 90 inhibitors. these compounds have limitations related to poor solubility, hepatotoxicity, and limited bioavailability. This compound, with its superior binding affinity and efficacy, represents a promising alternative for cancer therapy .

Properties

CAS No. |

908111-22-8 |

|---|---|

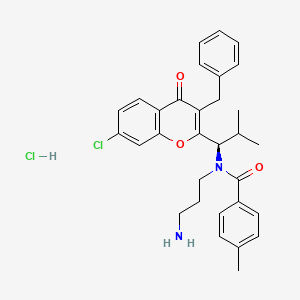

Molecular Formula |

C24H31N3O3 |

Molecular Weight |

409.52 |

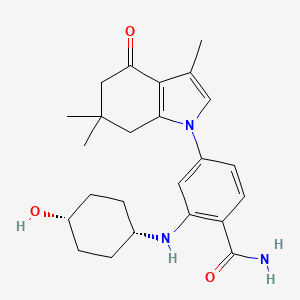

IUPAC Name |

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |

InChI |

InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30) |

InChI Key |

SIEDNUHWSIZMAF-JCNLHEQBSA-N |

SMILES |

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SNX7081; SNX 7081; SNX-7081. |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)